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Compound of Interest

Compound Name: C188

Cat. No.: B15614847 Get Quote

An in-depth examination of the mechanism of action, target engagement, and cellular effects of

the novel STAT3 inhibitor, C188-9.

C188-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of

Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Extensive preclinical

research has demonstrated its efficacy in various cancer models and other diseases driven by

aberrant STAT3 signaling. This guide provides a detailed overview of the pharmacodynamics of

C188-9, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action
C188-9 exerts its inhibitory effect by directly targeting the STAT3 protein. Specifically, it binds

with high affinity to the Src homology 2 (SH2) domain of STAT3.[2][3] The SH2 domain is

crucial for the activation of STAT3, as it recognizes and binds to phosphorylated tyrosine

residues on upstream kinases, such as Janus kinases (JAKs), and on cytokine and growth

factor receptors. This binding event is a prerequisite for the subsequent phosphorylation,

dimerization, and nuclear translocation of STAT3, where it acts as a transcription factor.

By competitively binding to the phosphotyrosine-binding pocket of the SH2 domain, C188-9

effectively blocks the recruitment of STAT3 to its activating partners.[2][3] This prevents the

phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3), thereby inhibiting its

activation.[4] Consequently, the downstream signaling cascade mediated by STAT3 is

suppressed, leading to the modulation of genes involved in cell proliferation, survival, and other
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oncogenic processes.[1][5] It is noteworthy that C188-9 does not inhibit upstream kinases like

JAK or Src.[2]

Quantitative Pharmacodynamic Parameters
The following tables summarize the key quantitative data characterizing the pharmacodynamic

profile of C188-9.

Table 1: Binding Affinity and Inhibitory Potency of C188-9
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Parameter Value Assay Method
Cell
Line/System

Reference

Binding Affinity

(Kd)
4.7 ± 0.4 nM

Microscale

Thermophoresis

(MST)

Recombinant

STAT3
[1][2]

Inhibition of

STAT3-pY-

peptide binding

(IC50)

136 nM (Ki) Not Specified Cell-free [2]

Inhibition of G-

CSF-induced

pSTAT3 (IC50)

3.7 µM Luminex Not Specified [1]

Inhibition of

constitutive

pSTAT3 (IC50)

10.6 ± 0.7 µM Not Specified UM-SCC-17B [1]

Inhibition of

anchorage-

dependent

growth (IC50)

3.2 µM Not Specified UM-SCC-17B [1]

Inhibition of G-

CSF-induced

STAT3 Tyr705

phosphorylation

(IC50)

4.1 to 8.3 µM Not Specified
6 human AML

cell lines
[6]

Induction of

apoptosis (EC50)
8.4 to 43.6 µM

Annexin V-PE

staining
7 AML cell lines [6]

Table 2: In Vivo Efficacy of C188-9
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Animal Model Dosing Regimen Outcome Reference

UM-SCC-17B HNSCC

Xenografts (nude

mice)

100 mg/kg, i.p., 5

times a week

Prevented tumor

xenograft growth
[1]

A549 NSCLC

Xenografts (mice)
Not specified

Reduced tumor

volume and weight by

50%

[5]

Thermal Burn-Induced

Muscle Wasting

(mice)

50 mg/kg, i.p.

Reduced activation of

STAT3 and ubiquitin-

proteasome

pathways, reversing

muscle atrophy

[7]

Chronic Kidney

Disease-Induced

Muscle Proteolysis

(rats)

100 mg/kg/day for 7

days

Suppressed activated

STAT3 and improved

muscle grip strength

[8]

Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of C188-9 to STAT3.

Protocol:

Fluorescently label recombinant STAT3 protein (amino acid residues 127-722).

Prepare a series of dilutions of C188-9 (e.g., 0.305 to 10,000 nM).

Incubate a constant concentration of fluorescently labeled STAT3 (e.g., 80 nM) with the

varying concentrations of C188-9.

Load the samples into capillaries.
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Measure the fluorescence before and after the application of an infrared laser using an MST

instrument.

The change in fluorescence, indicative of thermophoresis, is plotted against the ligand

concentration to determine the dissociation constant (Kd).[1][9]

Luminex Assay for pSTAT3 Inhibition
Objective: To quantify the inhibition of cytokine-induced STAT3 phosphorylation by C188-9.

Protocol:

Culture cells (e.g., HNSCC cell lines) and treat with various concentrations of C188-9 for a

specified time (e.g., 24 hours).

Stimulate the cells with a cytokine, such as Granulocyte-Colony Stimulating Factor (G-CSF),

to induce STAT3 phosphorylation.

Lyse the cells and collect the protein extracts.

Use a Luminex bead-based assay with specific antibodies against phosphorylated STAT3

(pSTAT3) and total STAT3.

Incubate the cell lysates with the antibody-coupled beads.

Analyze the samples using a Luminex instrument to quantify the levels of pSTAT3 and total

STAT3.

Calculate the IC50 value, which represents the concentration of C188-9 that inhibits 50% of

the cytokine-induced pSTAT3.[1][10]

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of C188-9 in a living organism.

Protocol:
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Inject cancer cells (e.g., 1.5 × 10^6 UM-SCC-17B cells) into the appropriate site (e.g.,

tongue) of immunocompromised mice (e.g., athymic nude mice).

Allow tumors to establish to a certain volume (e.g., ~15-20 mm³).

Randomize the mice into treatment and control groups.

Administer C188-9 (e.g., 100 mg/kg) or vehicle control (e.g., DMSO) via the desired route

(e.g., intraperitoneal injection) on a specified schedule (e.g., 5 times a week).

Measure tumor volumes regularly (e.g., twice weekly).

At the end of the study, sacrifice the mice and harvest the tumors for further analysis (e.g.,

Western blot for pSTAT3, RNA sequencing).[1]

Visualizing the Pharmacodynamics of C188-9
The following diagrams illustrate the signaling pathways affected by C188-9 and a typical

experimental workflow.
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Caption: C188-9 inhibits the STAT3 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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